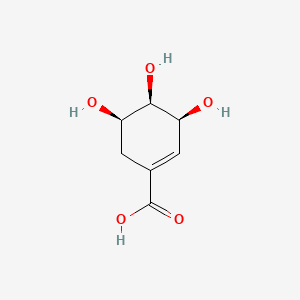![molecular formula C18H21NO B13405976 Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl- CAS No. 90547-65-2](/img/structure/B13405976.png)
Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(diethylamino)phenyl)ethanone typically involves the reaction of 4-(diethylamino)benzaldehyde with acetophenone in the presence of a base. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react under basic conditions to form the desired product. The reaction is usually carried out in ethanol as a solvent, with sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
Industrial production of 1-(4-(diethylamino)phenyl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and base concentration. The product is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(diethylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-(diethylamino)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-(diethylamino)phenyl)ethanone involves its interaction with specific molecular targets. The diethylamino group can influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but with dimethylamino instead of diethylamino group.
1-(4-ethylphenyl)ethanone: Features an ethyl group instead of a diethylamino group.
1-(2-hydroxy-4-methoxyphenyl)ethanone: Contains hydroxy and methoxy groups on the phenyl ring.
Uniqueness
1-(4-(diethylamino)phenyl)ethanone is unique due to the presence of the diethylamino group, which can significantly alter its chemical and biological properties compared to similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
90547-65-2 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
1-[4-(diethylamino)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C18H21NO/c1-3-19(4-2)17-12-10-16(11-13-17)18(20)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |
Clave InChI |
ZXGKLUAPQKWQHP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)



![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)

![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)




